molecular formula C15H21N3O2 B8371977 4-[6-(Piperidin-1-ylcarbonyl)pyridin-3-yl]morpholine

4-[6-(Piperidin-1-ylcarbonyl)pyridin-3-yl]morpholine

Cat. No. B8371977
M. Wt: 275.35 g/mol
InChI Key: YSTUDYLHRHXZNL-UHFFFAOYSA-N
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Patent
US08507681B2

Procedure details

25% KOH (100 mL) was added to 4-[6-(piperidin-1-ylcarbonyl)pyridin-3-yl]morpholine (183 g), and the mixture was refluxed and then neutralized with HCl. The solution was evaporated in vacuum, and the product was extracted with hot isopropanol to give the title compound (yield 71%, 11.5 g). +ESI MS (M+H) 209.7; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.34 (br, s., 1H), 8.03 (d, 1H), 7.65 (dd, 1H), 3.75 (br, s., 4H), 3.40 (br, s., 4H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
N1([C:7]([C:9]2[N:14]=[CH:13][C:12]([N:15]3[CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)=[CH:11][CH:10]=2)=[O:8])CCCCC1.Cl.[OH-:22].[K+]>>[O:18]1[CH2:19][CH2:20][N:15]([C:12]2[CH:11]=[CH:10][C:9]([C:7]([OH:8])=[O:22])=[N:14][CH:13]=2)[CH2:16][CH2:17]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
183 g
Type
reactant
Smiles
N1(CCCCC1)C(=O)C1=CC=C(C=N1)N1CCOCC1
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuum
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with hot isopropanol

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1C=CC(=NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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